2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is an organic compound with the molecular formula C34H62O4 This compound is characterized by its complex structure, which includes two butoxy groups and two dimethyloctyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxyterephthalic acid with 8-butoxy-2,6-dimethyloctanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols.
Scientific Research Applications
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxy and dimethyloctyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar in structure but with aldehyde groups instead of hydroxyl groups.
2,5-Dimethoxybenzene-1,4-diol: Contains methoxy groups instead of butoxy groups.
2,5-Di-tert-butylbenzene-1,4-diol: Features tert-butyl groups instead of dimethyloctyl groups.
Uniqueness
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is unique due to its combination of butoxy and dimethyloctyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
85224-94-8 |
---|---|
Molecular Formula |
C34H62O4 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28,35-36H,9-24H2,1-8H3 |
InChI Key |
ZMPMMRVOVMGSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCOCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.